N-(6-((4-(cycloheptylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide
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Overview
Description
N-(6-((4-(cycloheptylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a furan ring, and it contains a cycloheptylamino group
Preparation Methods
The synthesis of N-(6-((4-(cycloheptylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step involves the coupling of the pyridazine intermediate with a furan derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the cycloheptylamino group: This can be done through nucleophilic substitution reactions, where the amino group is introduced to the intermediate compound.
Final assembly: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow chemistry techniques and advanced catalytic systems.
Chemical Reactions Analysis
N-(6-((4-(cycloheptylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(6-((4-(cycloheptylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, given its structural similarity to other known antibacterial compounds.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent for diseases such as cancer and bacterial infections.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules, providing insights into drug-target interactions.
Industrial Applications: It is explored for its potential use in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(6-((4-(cycloheptylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may bind to bacterial enzymes, inhibiting their function and leading to bacterial cell death . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
N-(6-((4-(cycloheptylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also features a pyridazine ring and is studied for its anti-tubercular activity.
Thiazole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Imidazole derivatives: These compounds contain a five-membered ring with nitrogen atoms and are used in various medicinal applications.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
N-[6-[4-(cycloheptylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c25-18(21-15-7-3-1-2-4-8-15)10-6-14-28-19-12-11-17(23-24-19)22-20(26)16-9-5-13-27-16/h5,9,11-13,15H,1-4,6-8,10,14H2,(H,21,25)(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNIUKVQLAILNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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